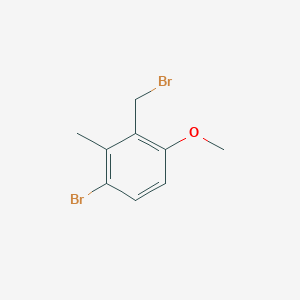
Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- is an organic compound with a complex structure It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- typically involves multiple steps of electrophilic aromatic substitution. The methoxy group can be introduced via methylation using methanol (CH₃OH) and a strong acid like sulfuric acid (H₂SO₄) . The bromomethyl group can be added through a reaction with bromomethyl compounds under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOH in aqueous medium or NH₃ in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the synthesis of more complex aromatic compounds .
Biology: In biological research, it can be used to study the effects of brominated aromatic compounds on biological systems .
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules . The methoxy and methyl groups can affect the electron density of the benzene ring, altering its reactivity in electrophilic and nucleophilic reactions .
Comparison with Similar Compounds
- Benzene, 1-bromo-3-methyl- (C₇H₇Br)
- Benzene, (bromomethyl)- (C₇H₇Br)
- Benzene, 1-bromo-3-methoxy- (C₇H₇BrO)
- Benzene, 1-bromo-3-(trifluoromethyl)- (C₇H₄BrF₃)
Uniqueness: Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- is unique due to the presence of multiple substituents that significantly influence its chemical properties and reactivity.
Properties
CAS No. |
144241-88-3 |
|---|---|
Molecular Formula |
C9H10Br2O |
Molecular Weight |
293.98 g/mol |
IUPAC Name |
1-bromo-3-(bromomethyl)-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C9H10Br2O/c1-6-7(5-10)9(12-2)4-3-8(6)11/h3-4H,5H2,1-2H3 |
InChI Key |
WQWOWQXKHRQJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1CBr)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide](/img/structure/B14273271.png)
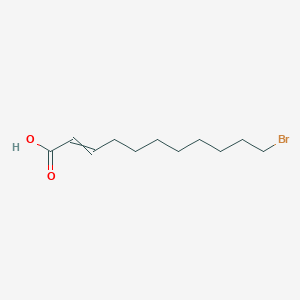
![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)
![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)
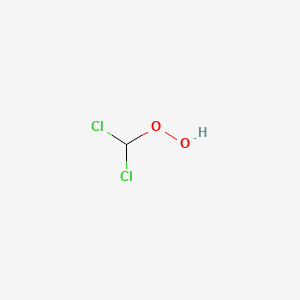
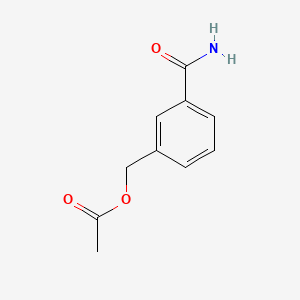

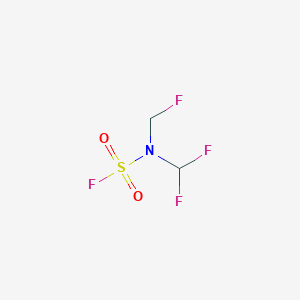
![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)
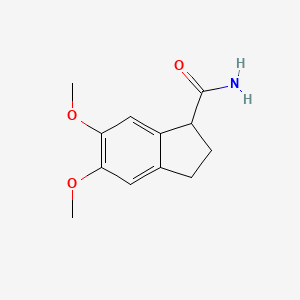
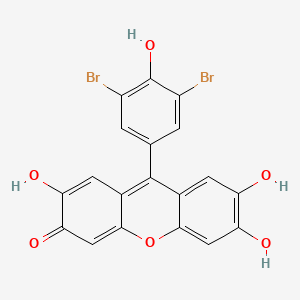
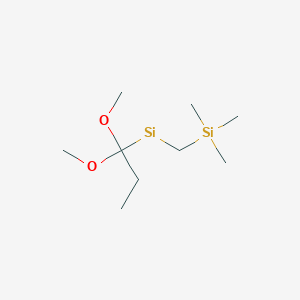
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)
![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)
